Monocerin (CAS: 30270-60-1) is a naturally occurring dihydroisocoumarin and polyketide metabolite characterized by its unique cis-fused furobenzopyranone core [1]. Originally isolated from fungal species such as Exserohilum turcicum and Microdochium bolleyi, it serves as a critical, high-value reference standard and synthetic precursor in industrial and academic laboratories [2]. Procurement of this specific compound is driven by its established baseline metrics in phytotoxicity assays, its utility as a highly active scaffold for antimalarial drug design, and its distinct non-toxic proliferation-enhancing profile in mammalian endothelial cells, making it a versatile asset across agrochemical and biomedical workflows[1].
Substituting Monocerin with crude fungal extracts or generic allelopathic standards like benzoxazolin-2(3H)-one (BOA) severely compromises assay reproducibility and sensitivity [1]. Crude fungal extracts contain co-metabolites such as 12-hydroxymonocerin or ring-opened fusarentins, which introduce confounding variables in structural-activity relationship (SAR) studies and downstream synthesis [2]. Furthermore, generic allelopathic standards lack the specific cis-fused furobenzopyranone core required for targeted cell cycle inhibition, resulting in drastically lower potency and requiring unfeasibly high concentrations in bioassay workflows [1]. Procuring high-purity Monocerin ensures precise, reproducible baseline data and provides a reliable starting material for complex scaffold derivatization.
In standardized seedling root inhibition assays, Monocerin demonstrates exceptionally high phytotoxic potency compared to traditional allelopathic benchmarks. While the common standard benzoxazolin-2(3H)-one (BOA) requires millimolar concentrations to achieve a 50% inhibitory effect, Monocerin achieves the same inhibition at just 10 μM [1].
| Evidence Dimension | Root growth inhibition (IC50) |
| Target Compound Data | 10 μM |
| Comparator Or Baseline | Benzoxazolin-2(3H)-one (BOA) standard (1.7 - 3.7 mM) |
| Quantified Difference | 170 to 370-fold higher potency for Monocerin |
| Conditions | Echinochloa crus-galli seedling root assay |
Establishes Monocerin as a superior, high-sensitivity positive control for agricultural chemical screening compared to traditional allelopathic standards.
Monocerin serves as an optimal structural starting point for antimalarial drug development due to its strong baseline efficacy against resistant strains. When tested against the multi-drug-resistant K1 strain of Plasmodium falciparum, Monocerin exhibited a sub-micromolar IC50, significantly outperforming its naturally occurring hydroxylated analog, 11-hydroxymonocerin [1].
| Evidence Dimension | Antiplasmodial IC50 (K1 resistant strain) |
| Target Compound Data | 0.68 μM |
| Comparator Or Baseline | 11-hydroxymonocerin (7.70 μM) |
| Quantified Difference | >11-fold higher potency for the unmodified Monocerin core |
| Conditions | Plasmodium falciparum in vitro assay |
Proves the unmodified Monocerin core is the optimal starting material for synthesizing libraries against multidrug-resistant malaria.
Unlike many fungal polyketides that exhibit broad cytotoxicity, Monocerin displays a unique biocompatibility profile in mammalian endothelial cells. At a concentration of 0.15 mM, it significantly increases the proliferation index of human umbilical vein endothelial cells (HUVECs) without inducing cellular senescence or apoptosis [1].
| Evidence Dimension | Endothelial cell proliferation index |
| Target Compound Data | 1.38-fold increase at 0.15 mM |
| Comparator Or Baseline | Untreated control (1.0-fold baseline) |
| Quantified Difference | +38% proliferation without senescence induction |
| Conditions | Human umbilical vein endothelial cells (HUVECs) at 24 hours |
Ensures researchers procuring this compound for eukaryotic cell studies will not encounter the baseline cytotoxicity common in other fungal secondary metabolites.
Monocerin is the preferred positive control in seedling root inhibition assays. Its exceptional potency—over 100 times greater than traditional standards like BOA—allows for highly sensitive detection of allelopathic or phytotoxic activity in agricultural chemical development [1].
Due to its sub-micromolar efficacy against the multidrug-resistant K1 strain of Plasmodium falciparum, pure Monocerin is utilized as the primary structural precursor for developing next-generation antimalarial libraries, outperforming hydroxylated analogs[2].
In regenerative medicine research, Monocerin is procured to stimulate human umbilical vein endothelial cell (HUVEC) proliferation. Its lack of cytotoxicity and senescence induction at millimolar concentrations makes it a superior reagent for in vitro vascular modeling compared to broader, more toxic fungal metabolites [3].